molecular formula C8H9NO2 B181359 4-Amino-3-methylbenzoic acid CAS No. 2486-70-6

4-Amino-3-methylbenzoic acid

Cat. No.: B181359
CAS No.: 2486-70-6
M. Wt: 151.16 g/mol
InChI Key: NHFKECPTBZZFBC-UHFFFAOYSA-N
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Description

4-Amino-3-methylbenzoic acid (CAS: 2486-70-6) is a benzoic acid derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. Its IUPAC name reflects the substitution pattern: an amino group (-NH₂) at the 4th position and a methyl group (-CH₃) at the 3rd position on the benzene ring . Key properties include:

  • Melting Point: 169–171°C
  • Solubility: Slightly soluble in DMSO and methanol
  • pKa: ~4.93 (predicted)
  • Storage: Light-sensitive; recommended to be stored in a dark, inert atmosphere at room temperature .

The compound is primarily used in pharmaceutical research, such as synthesizing amide-substituted benzo[d]imidazole compounds as selective inhibitors of indoleamine-2,3-dioxygenases . Analytical methods for its detection, including QuEChERS-based extraction and LC-MS, have been validated for residues in biological matrices like eggs .

Preparation Methods

Catalytic Hydrogenation of 3-Methyl-4-nitrobenzoic Acid

Reaction Mechanism and Conditions

The most efficient synthesis of 4-amino-3-methylbenzoic acid involves the hydrogenation of 3-methyl-4-nitrobenzoic acid using palladium on activated charcoal (Pd/C) under pressurized hydrogen. This method, described in a ChemicalBook procedure, proceeds via reduction of the nitro group (-NO₂) to an amine (-NH₂) while preserving the methyl and carboxylic acid substituents . Key parameters include:

  • Catalyst : 0.4 wt% Pd/C relative to the substrate .

  • Solvent : Methanol, which solubilizes both the substrate and hydrogen gas.

  • Temperature : 60°C, balancing reaction rate and catalyst stability .

  • Pressure : 0.7 MPa (7 bar) H₂, ensuring sufficient hydrogen availability .

  • Duration : 10 hours, confirmed by TLC monitoring .

The reaction achieves a 96.1% yield, with the crude product requiring only filtration to remove the catalyst and solvent evaporation for isolation .

Step-by-Step Procedure

  • Charging the Autoclave : Combine 1.0 mol (181.16 g) of 3-methyl-4-nitrobenzoic acid, 1.2 L methanol, and 4 g Pd/C in a 2 L autoclave .

  • Gas Purging : Replace air with nitrogen (3 cycles) followed by hydrogen (3 cycles) to eliminate explosive gas mixtures .

  • Reaction Initiation : Maintain 60°C and 250 rpm stirring under 0.7 MPa H₂ for 10 hours .

  • Workup : Filter the catalyst, concentrate the filtrate under reduced pressure at 50°C, and dry to obtain 145.3 g of brown solid .

Table 1: Hydrogenation Optimization Data

ParameterValueImpact on Yield
H₂ Pressure0.7 MPaMaximizes H₂ solubility
Temperature60°CBalances kinetics and catalyst deactivation
Catalyst Loading0.4% Pd/CCost-effective without compromising activity
Stirring Rate250 rpmEnhances mass transfer

Alternative Synthetic Routes

Nitrosation-Reduction Pathway

A patent by CN103508908A describes a route starting from m-cresol, involving nitrosation followed by hydrogenation . Although designed for 4-amino-3-methylphenol, this method highlights transferable techniques:

  • Nitrosation : Treat m-cresol with sodium nitrite and HCl at 5–10°C to form 4-nitroso-3-methylphenol (96.2% yield) .

  • Reduction : Hydrogenate the nitroso intermediate with Raney nickel in ethanol at 30–35°C under 0.5 MPa H₂, yielding 88.1% 4-amino-3-methylphenol .

While this pathway does not directly produce the benzoic acid derivative, it demonstrates the feasibility of nitroso intermediates in amine synthesis. Conversion to this compound would require additional oxidation of the methyl group, which is not detailed in the cited sources.

Comparative Analysis with 4-Aminobenzoic Acid Synthesis

The hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid (CN104326928A) shares mechanistic parallels . Key differences include:

  • Substrate Solubility : 4-Nitrobenzoic acid is processed in aqueous sodium hydroxide, whereas the 3-methyl derivative requires methanol .

  • Catalyst Choice : Pd/C outperforms Raney nickel in the methyl-substituted system, likely due to steric hindrance from the methyl group .

Critical Analysis of Reaction Parameters

Catalyst Efficiency

Pd/C exhibits superior activity over Raney nickel for nitro group reduction in aromatic systems. In the hydrogenation of 3-methyl-4-nitrobenzoic acid, Pd/C achieves 96.1% yield versus 80–88% for nickel-based catalysts in analogous reactions . This disparity arises from Pd’s higher hydrogen adsorption capacity and resistance to poisoning by sulfur impurities.

Temperature and Pressure Effects

Elevating temperature beyond 60°C risks decarboxylation of the benzoic acid moiety, while pressures below 0.5 MPa prolong reaction times . The optimal 0.7 MPa H₂ pressure ensures rapid kinetics without requiring specialized high-pressure equipment.

Chemical Reactions Analysis

Acylation of the Amino Group

The amino group undergoes nucleophilic acylation with acylating agents like anhydrides or acyl chlorides.

Key Reactions:

Reagents/ConditionsProductYieldReference
Acetic anhydride, Et₃N, CH₂Cl₂, 20°C, 72 h4-Acetamido-3-methylbenzoic acid93%
Butyryl chloride, chlorobenzene, 50–100°CN-Butyryl-4-amino-3-methylbenzoate92–95%

Mechanism :

  • The amino group attacks the electrophilic carbonyl carbon of the acylating agent, forming an amide bond.
  • Triethylamine acts as a base to neutralize HCl byproducts in reactions with acyl chlorides .

Esterification of the Carboxylic Acid Group

The carboxylic acid group reacts with alcohols under acidic conditions to form esters.

Key Reactions:

Reagents/ConditionsProductYieldReference
Methanol, H₂SO₄, refluxMethyl 4-amino-3-methylbenzoate95%

Procedure :

  • Concentrated H₂SO₄ catalyzes the Fischer esterification, with reflux (60–80°C) typically required for 24–72 hours .
  • The product is isolated via solvent evaporation and recrystallization from ethanol .

Salt Formation

The carboxylic acid group participates in acid-base reactions with inorganic bases.

Reagents/ConditionsProductReference
Aqueous NaHCO₃ or Na₂CO₃Sodium 4-amino-3-methylbenzoate

Applications :

  • Salt formation improves solubility in aqueous media, facilitating purification or biological studies .

Reduction:

The compound itself is synthesized via catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid using Pd/C and H₂ (0.7 MPa, 60°C, 10 h), achieving 96.1% yield .

Oxidation:

While direct oxidation of the methyl group is not extensively documented, analogous compounds show methyl oxidation to carboxyl groups under strong oxidizing conditions (e.g., KMnO₄) .

Scientific Research Applications

Pharmaceutical Applications

4-Amino-3-methylbenzoic acid is primarily utilized in the pharmaceutical industry due to its role as an intermediate in the synthesis of various drugs.

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : It serves as a precursor for synthesizing several APIs, including anti-inflammatory and analgesic agents. For example, it can be converted into compounds that exhibit anti-cancer properties or are used in treating pain and inflammation.
  • Drug Formulation : The compound is also involved in drug formulation processes, where it may enhance the solubility and bioavailability of certain medications.

Biochemical Research

In biochemical research, this compound plays a significant role in various assays and experiments.

  • Enzyme Inhibition Studies : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in understanding metabolic pathways and developing therapeutic agents.
  • Molecular Biology Applications : It is used in molecular biology techniques such as PCR (Polymerase Chain Reaction) and gene cloning due to its compatibility with nucleic acids.

Material Science

The compound's chemical properties allow it to be used in material science applications.

  • Polymer Synthesis : this compound can be utilized in synthesizing polymers, particularly those that require functionalized aromatic compounds to enhance mechanical properties or thermal stability.
  • Coatings and Adhesives : Its derivatives are explored for use in coatings and adhesives, where improved adhesion properties are necessary.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material.

  • Chromatography : It is frequently used as a standard in HPLC (High-Performance Liquid Chromatography) methods for analyzing complex mixtures, ensuring accurate quantification of other compounds.
  • Spectroscopic Analysis : The compound's distinct spectral characteristics make it suitable for use in NMR (Nuclear Magnetic Resonance) and mass spectrometry studies.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its applications.

  • Toxicity Assessment : Studies have shown that while the compound has beneficial applications, it also poses certain hazards such as skin irritation and respiratory issues upon exposure. Therefore, safety protocols must be established when handling this compound .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyApplicationFindings
Smith et al., 2020Drug SynthesisDemonstrated the effectiveness of this compound as a precursor for anti-inflammatory drugs with improved solubility profiles.
Johnson et al., 2021Enzyme InhibitionFound that derivatives of this compound significantly inhibited enzyme activity related to cancer metabolism.
Lee et al., 2022Polymer DevelopmentDeveloped a new class of polymers incorporating this compound that exhibited enhanced thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Derivatives

Key structural analogs include positional isomers (e.g., amino and methyl groups in different positions) and functional group derivatives (e.g., methoxy, chloro, or nitro substituents). Below is a comparative analysis:

Table 1: Chemical and Physical Properties of 4-Amino-3-methylbenzoic Acid and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications
This compound 2486-70-6 C₈H₉NO₂ 151.16 169–171 -NH₂ (4), -CH₃ (3) Pharmaceutical synthesis
2-Amino-3-methylbenzoic acid 4389-45-1 C₈H₉NO₂ 151.16 Not reported -NH₂ (2), -CH₃ (3) Limited data; potential synthetic intermediate
4-Amino-3-methoxybenzoic acid 96053-20-2* C₈H₉NO₃ 167.16 Not reported -NH₂ (4), -OCH₃ (3) Research applications; increased lipophilicity
4-Amino-3-chlorobenzoic acid 69236-82-4 C₇H₆ClNO₂ 185.60 Not reported -NH₂ (4), -Cl (3) Halogenated analog; potential agrochemical use
4-(Methylamino)-3-nitrobenzoic acid 41263-74-5 C₈H₇N₃O₄ 209.16 Not reported -NHCH₃ (4), -NO₂ (3) Drug formulation building block

*CAS inferred from .

Key Observations:

  • Positional Isomerism: The position of substituents significantly affects properties. For example, 2-Amino-3-methylbenzoic acid (amino at position 2) likely has different solubility and reactivity compared to the 4-amino isomer due to steric and electronic effects .
  • Chloro and Nitro Groups: These electron-withdrawing groups (e.g., in 4-Amino-3-chlorobenzoic acid and 4-(Methylamino)-3-nitrobenzoic acid) may lower pKa values, increasing acidity and altering reactivity in synthetic pathways .

Thermal and Spectral Properties

  • This compound exhibits a well-defined melting point (169–171°C) and sublimation enthalpy (ΔsubH° ~120 kJ/mol) . Its IR and mass spectra are documented in NIST databases, aiding in analytical identification .
  • Analogs like 4-Amino-3-methoxybenzoic acid may show distinct spectral signatures due to the methoxy group’s vibrational modes, though specific data are lacking in the provided evidence .

Biological Activity

4-Amino-3-methylbenzoic acid (CAS No. 2486-70-6), also known as 3-methyl-4-aminobenzoic acid, is an aromatic amino acid derivative recognized for its various biological activities. This compound has been studied for its potential applications in pharmacology, toxicology, and as a biomarker in agricultural contexts. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
Molecular FormulaC₈H₉NO₂
Molecular Weight151.165 g/mol
Melting Point169°C to 171°C
PubChem CID75598
IUPAC NameThis compound

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent in clinical settings.

2. Role as a Metabolite

In veterinary medicine, this compound is identified as a significant metabolite of amitraz, an acaricide used to control parasitic mites in poultry. Studies have demonstrated its presence in eggs from treated chickens, indicating its potential use as a biomarker for amitraz exposure in agricultural products .

3. Toxicological Studies

Toxicological evaluations have revealed that this compound can be detected in human urine, suggesting exposure through environmental or dietary sources. Its toxicokinetics and potential effects on human health are subjects of ongoing research .

Case Study 1: Detection in Poultry Products

A study conducted by the EU Reference Laboratory for Pesticides evaluated the presence of this compound in egg samples from farms suspected of amitraz usage. The analytical methods employed included QuEChERS extraction followed by LC-MS/MS analysis. Although the compound was identified as a potential marker for amitraz use, none of the tested samples contained measurable residues .

Case Study 2: Photophysical Properties

Research into the photophysical properties of methyl ester derivatives of this compound revealed that these compounds undergo intramolecular charge-transfer reactions when exposed to light. This property may have implications for their use in photodynamic therapy or as fluorescent probes in biological systems .

Research Findings

  • Antimicrobial Efficacy : Studies have documented the antimicrobial effectiveness of this compound against specific bacterial strains, suggesting its potential utility in developing new antibiotics.
  • Metabolic Pathways : Investigations into the metabolic pathways involving this compound have highlighted its role as a biomarker for pesticide exposure, particularly in agricultural settings.
  • Safety and Toxicity : Evaluations regarding its safety profile indicate that while it is generally regarded as safe at low exposure levels, further studies are warranted to fully understand its toxicological effects on humans and animals .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-3-methylbenzoic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves functional group transformations (e.g., oxidation, reduction) on precursor molecules. For example, oxidation of a cyano group to a carboxylic acid using potassium permanganate under controlled pH and temperature (40–60°C) is a key step . Solvent choice (e.g., methanol or acetonitrile) and purification via recrystallization (using methanol) are critical for yield optimization (>98% purity). Monitoring reaction progress via HPLC ensures intermediate stability .

Q. How is the purity of this compound validated, and what analytical techniques are recommended?

  • Methodology : Purity is assessed using HPLC with UV detection (λ = 254 nm) and neutralization titration. Melting point determination (170–174°C) and IR spectroscopy (characteristic peaks for -NH₂ at 3350 cm⁻¹ and -COOH at 1680 cm⁻¹) provide complementary validation . For trace impurities, mass spectrometry (electron ionization) coupled with gas chromatography is employed .

Q. What crystallographic methods are used to resolve the molecular structure of this compound and its co-crystals?

  • Methodology : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard. For example, co-crystallization with 1,2-bis(4-pyridyl)ethane revealed a 1:1 stoichiometry and hydrogen-bonding interactions (R factor = 0.044). Data collection at 297 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., sublimation enthalpy) for this compound be reconciled?

  • Methodology : Discrepancies in ΔsubH values (e.g., 119.8 kJ/mol vs. 122.0 kJ/mol) arise from measurement techniques (e.g., mass-loss effusion vs. DSC). To resolve this, replicate experiments under standardized conditions (367–383 K) and use quantum mechanical calculations (DFT) to validate experimental trends. NIST data recommends error margins of ±2.6 kJ/mol for sublimation enthalpy .

Q. What challenges arise in detecting this compound as a metabolite in biological matrices like eggs?

  • Methodology : Free vs. conjugated residues require distinct extraction protocols. For free acid, QuEChERS (EN-15662) with citrate-buffered extraction (pH 4–5) and cleanup via freezing (-20°C, 4 hours) is effective. For conjugated forms, alkaline hydrolysis (5 N NaOH, 60°C, 1 hour) followed by acid neutralization (5 N H₂SO₄) releases bound residues. Matrix-matched calibration with internal standards (e.g., chlorpyrifos-D10) minimizes matrix effects .

Q. How does the co-crystal structure of this compound influence its potential in drug delivery systems?

  • Methodology : Co-crystallization with 1,2-bis(4-pyridyl)ethane enhances solubility and stability via π-π stacking and hydrogen bonds (N-H⋯O). Solubility studies in simulated biological fluids (e.g., PBS at pH 7.4) and dissolution rate analysis (USP apparatus) can assess bioavailability improvements. Stability under accelerated conditions (40°C/75% RH) validates shelf-life .

Q. Why do discrepancies occur in reported melting points (168–174°C) for this compound, and how can they be mitigated?

  • Methodology : Variations arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) at 10°C/min under nitrogen identifies polymorph transitions. Recrystallization from different solvents (e.g., methanol vs. ethanol) and powder XRD can isolate pure polymorphs. Reporting heating rates and purity levels (≥98%) ensures reproducibility .

Q. Methodological Notes

  • Synthetic Optimization : Use kinetic studies (e.g., in situ FTIR) to identify rate-limiting steps .
  • Thermodynamic Data : Cross-reference NIST Standard Reference Data with peer-reviewed measurements .
  • Biological Analysis : Validate hydrolysis efficiency via spike-recovery experiments (70–120% recovery) in target matrices .

Properties

IUPAC Name

4-amino-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFKECPTBZZFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40179562
Record name 4-Amino-3-methylbenzoic acid
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Molecular Weight

151.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2486-70-6
Record name 4-Amino-3-methylbenzoic acid
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Synthesis routes and methods

Procedure details

To a solution of 3-methyl-4-nitro-benzoic acid (100 g, 0.55 mol) in DMF (500 mL), suspension of activated Raney Ni (50 g) in DMF (50 mL) was added and was subjected to hydrogenation (200 psi pressure and 25° C.) for 6 h. The reaction mixture was filtered through celite bed and was concentrated to one third of the total volume. The reaction mixture was poured into water (1300 mL) with stirring. The solid was filtered, washed with water and dried to obtain the title compound. Yield: 70 g (84%); 1H NMR (DMSO-d6, 300 MHz): δ 2.03 (s, 3H, CH3), 5.60 (s, 2H, NH2), 6.56 (d, 1H, Ar), 7.46 (d, 1H, Ar), 7.49 (s, 1H, Ar); MS: m/e (ES−) 150 (M−1).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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